N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
説明
特性
IUPAC Name |
N-[(2-ethoxypyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-22-15-7-11(5-6-17-15)9-18-16(21)12-3-4-13-14(8-12)20-10-19-13/h5-7,10,12H,2-4,8-9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWYZBYMSILDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CNC(=O)C2CCC3=C(C2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of the compound are currently unknown. This compound is a derivative of imidazole, a heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. Imidazole derivatives show a broad range of biological activities.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which suggests that this compound may also have good solubility.
生物活性
N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H22N4O2 |
| Molecular Weight | 314.39 g/mol |
| CAS Number | Not available |
| Structural Features | Contains benzimidazole and pyridine rings |
Anticancer Activity
Research indicates that compounds similar to N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it inhibits bacterial growth by disrupting cellular functions and inhibiting key enzymes involved in bacterial metabolism.
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Research involving animal models has indicated that it could mitigate neurodegeneration processes associated with conditions like Alzheimer's disease by reducing oxidative stress and inflammation.
The mechanisms underlying the biological activity of N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are still being elucidated. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Modulation of Signaling Pathways : It might affect signaling pathways related to apoptosis and cell survival.
- Antioxidant Activity : The structure suggests potential antioxidant properties that could protect against oxidative damage.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the anticancer effects of related benzimidazole derivatives in various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM.
- Antimicrobial Testing : In a controlled study against Staphylococcus aureus and E. coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Neuroprotection in Animal Models : An animal model study demonstrated that administration of the compound significantly reduced markers of oxidative stress in the brain tissue compared to control groups.
類似化合物との比較
Key Observations :
- Lipophilicity : The ethoxypyridine group in the target compound likely reduces logP compared to adamantyl (10j) or benzyl (6d) substituents, balancing solubility and membrane permeability .
- Synthetic Accessibility : Analogs like 6d and 10j are synthesized via carboxamide coupling (HATU/DIPEA) or reductive cyclization, suggesting similar routes for the target compound .
Enzyme Inhibition
- Cholinesterase Inhibition : Compound 6d (IC50 ~50 nM for AChE) demonstrates that benzimidazole carboxamides with piperidine substituents are potent cholinesterase inhibitors. The target compound’s ethoxypyridine group may reduce potency due to decreased hydrophobicity .
- DGAT Inhibition : Compound 10j suppresses HCV replication via DGAT inhibition, though its antiviral mechanism is independent of triglyceride biosynthesis. The target compound’s pyridine group could modulate similar pathways .
Antiviral Activity
- HCV Suppression: 10j reduces HCV genome replication by >80% at 10 μM. Structural analogs with polar substituents (e.g., ethoxypyridine) may retain activity but require empirical validation .
Receptor Binding
- Cannabinoid Receptor 2 (CB2) Agonism: Derivatives like 15f (EC50 = 12 nM for CB2) highlight the role of carboxamide orientation in receptor selectivity. The target compound’s tetrahydro core may favor CB2 binding over CB1 .
Research Findings and Implications
- Synthetic Feasibility : The target compound can likely be synthesized via amide coupling between 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid and 2-ethoxypyridin-4-ylmethylamine, analogous to methods in .
- Optimization Potential: Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring could enhance metabolic stability, as seen in compound 6e (melting point 92–93°C, 77% yield) .
- Biological Gaps: No direct data exist on the target compound’s pharmacokinetics or toxicity. Preclinical studies should prioritize solubility assays and DGAT/ChE enzyme panels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
